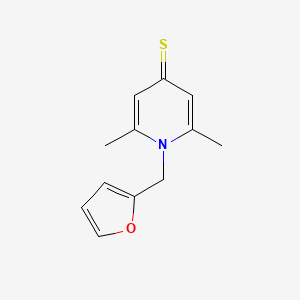

![molecular formula C19H20FN3O2 B5546608 N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide and its derivatives primarily focuses on optimizing pharmacokinetic profiles and enhancing activity at specific receptor sites. For instance, derivatives like GSK962040 have been synthesized for their agonist activity at the motilin receptor, indicative of the structural versatility and functional adaptability of this chemical backbone in drug development (Westaway et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound, as elucidated through X-ray diffraction and other spectroscopic methods, plays a crucial role in its interaction with biological targets. The presence of the fluorobenzamide group, in combination with the piperazinyl phenyl motif, is critical for its binding affinity and selectivity towards specific receptors, which is a cornerstone in its activity profile as a therapeutic agent (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that are pivotal in its pharmacological activity. For example, its interactions with cholinergic and glutamatergic neuronal systems have been studied, revealing its potential to enhance cognitive functions through modulation of neurotransmitter release and receptor activity. These interactions underscore the compound's therapeutic potential in treating cognitive deficits and dementia (Tsukada et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility and stability, of N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide, influence its bioavailability and therapeutic efficacy. Research into its crystalline structure and solubility parameters aids in the formulation of more efficacious and stable pharmaceutical preparations (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity to various receptors, are fundamental to the compound's pharmacological profile. Studies have demonstrated its selective activity at dopamine D4 receptors, showcasing its potential in the development of treatments for neurological disorders. Its chemical versatility allows for modifications that enhance its selectivity and efficacy (Perrone et al., 1998).

科学的研究の応用

Cognitive Function and Neurotransmission Enhancement

Research has shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide, through various studies, exhibits a potential in enhancing cognitive functions and neurotransmission. A study demonstrated its ability to restore regional cerebral blood flow (rCBF) and regional cerebral metabolic rate of glucose (rCMRglc) in brain areas responsible for cognitive functioning in aged rhesus macaques, suggesting its potential in improving cognitive deficits associated with aging or dementia without affecting cardiovascular and respiratory variables (Noda et al., 2003). Another study highlighted its effects on enhancing long-term potentiation (LTP) in the mossy fiber-CA3 pathway of guinea-pig hippocampal slices, indicating its role in improving synaptic plasticity and memory functions (Matsuoka & Satoh, 1998).

Neurotrophic Factor Production

N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide has been found to increase the production of neurotrophic factors, such as glial cell line-derived neurotrophic factor (GDNF), in cultured rat astrocytes. This suggests its potential in supporting neuronal survival, development, and function, which is crucial for its application in neurodegenerative diseases (Koyama et al., 2004).

Enhancement of Somatostatin Release

The drug has been shown to significantly enhance the release of somatostatin from rat hippocampal slices, which is essential for cognitive functions and could be a primary mechanism of its pharmacological action. This specific facilitatory action on neural mechanisms involved in activity-dependent release of somatostatin suggests its utility in regulating cognitive functions and augmenting LTP through activation of the somatostatinergic nervous system in the hippocampus (Inoue et al., 2001).

Modulation of Ca2+ Channel Currents

Further studies indicated that N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide modulates Ca2+ channel currents in rat hippocampal neurons, suggesting its involvement in enhancing synaptic efficacy and memory processes. This modulation of Ca2+ channels could be related to its effects on somatostatin release and the augmentation of synaptic plasticity (Wang et al., 2004).

特性

IUPAC Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-8-6-17(7-9-18)21-19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKKNHZWZFBASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642125 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)

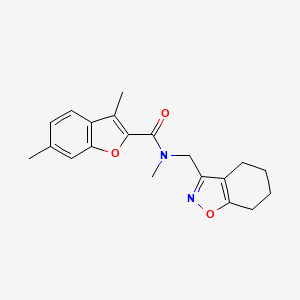

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)

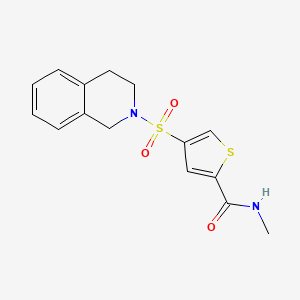

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

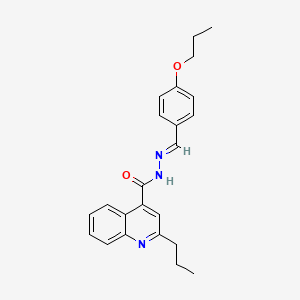

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)